3-hydroxypropyl Acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl acetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-hydroxypropyl alcohol and acetic acid.
Oxidation: It can be oxidized to form 3-hydroxypropionic acid.
Reduction: Reduction reactions can convert it to 1,3-propanediol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Hydroxypropyl alcohol and acetic acid.
Oxidation: 3-Hydroxypropionic acid.
Reduction: 1,3-Propanediol.
Scientific Research Applications
3-Hydroxypropyl acetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the preparation of various biological samples and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the manufacture of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 3-hydroxypropyl acetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. Its molecular structure allows it to interact with different chemical species, enhancing their solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but contains a carboxyl group instead of an ester group.
1,3-Propanediol: A diol with two hydroxyl groups, differing in its functional groups.
Ethyl acetate: Another ester but with different alkyl groups.
Uniqueness
3-Hydroxypropyl acetate is unique due to its specific ester functional group, which imparts distinct solvent properties. Its ability to undergo various chemical reactions, such as hydrolysis and oxidation, makes it versatile in different applications .
Properties
IUPAC Name |
3-hydroxypropyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBAFNWVFAWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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